3-Methyl-4-n-pentoxythiophenol

Description

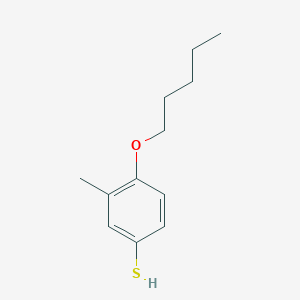

3-Methyl-4-n-pentoxythiophenol is a thiophenol derivative characterized by a benzene ring substituted with a methyl group at the 3-position and an n-pentoxy group (a five-carbon alkoxy chain) at the 4-position. The thiol (-SH) functional group at the 1-position confers unique reactivity, enabling participation in disulfide bond formation and nucleophilic reactions.

Properties

IUPAC Name |

3-methyl-4-pentoxybenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OS/c1-3-4-5-8-13-12-7-6-11(14)9-10(12)2/h6-7,9,14H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZXICGRCWPTTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)S)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-n-pentoxythiophenol can be achieved through several methods. One common approach involves the alkylation of 3-methylthiophenol with n-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of 3-methylthiophenol is coupled with a pentoxy-substituted aryl halide in the presence of a palladium catalyst and a base. This method offers high selectivity and yields under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-n-pentoxythiophenol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to form thiolates using reducing agents such as sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiolates.

Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

3-Methyl-4-n-pentoxythiophenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-4-n-pentoxythiophenol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The compound’s aromatic structure also allows it to interact with cellular membranes and other hydrophobic environments, influencing its distribution and activity within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3-Methyl-4-methylthiophenyl N-methylcarbamate

- Structure : Features a methylcarbamate (-OCONHCH₃) group instead of a thiol (-SH) and a methylthio (-SCH₃) substituent at the 4-position.

- Key Differences :

- The replacement of the thiol with a carbamate ester reduces reactivity toward oxidation or disulfide formation but enhances hydrolytic stability.

- The methylthio group (smaller and less lipophilic) contrasts with the n-pentoxy group (longer alkoxy chain), impacting solubility and membrane permeability .

4-(Methylthio)-m-tolyl methylcarbamate

- Structure: A positional isomer with a methylthio group at the 4-position and a methyl group at the 3-position, analogous to 3-Methyl-4-n-pentoxythiophenol.

Substituent Effects on Physicochemical Properties

| Property | This compound | 4-(Methylthio)-m-tolyl methylcarbamate |

|---|---|---|

| Functional Groups | -SH, -O(CH₂)₄CH₃ | -OCONHCH₃, -SCH₃ |

| Lipophilicity (LogP) | Higher (due to n-pentoxy) | Moderate (smaller substituents) |

| Reactivity | High (thiol oxidation) | Low (carbamate stability) |

Note: Data inferred from substituent trends; specific experimental values are unavailable in the provided evidence.

Biological Activity

3-Methyl-4-n-pentoxythiophenol is an organic compound classified within the thiophenol family, characterized by the presence of a methyl group at the third position and a pentoxy group at the fourth position of the thiophenol ring. This unique structural arrangement imparts distinct chemical and physical properties to the compound, making it a subject of interest in various scientific fields, particularly in biological research.

- Molecular Formula : C13H18OS

- Molecular Weight : 210.34 g/mol

- Chemical Structure : The compound features a thiol (-SH) group, which is pivotal for its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Alkylation : Alkylating 3-methylthiophenol with n-pentyl bromide in the presence of a base (e.g., potassium carbonate) in an organic solvent (e.g., dimethylformamide).

- Suzuki-Miyaura Coupling : Utilizing a boronic acid derivative of 3-methylthiophenol coupled with a pentoxy-substituted aryl halide in the presence of a palladium catalyst.

These methods facilitate the production of this compound with high selectivity and yield under controlled conditions.

The biological activity of this compound primarily stems from its thiol group, which can form covalent bonds with proteins and enzymes. This interaction may alter enzyme activity or modulate signaling pathways within cells. Additionally, its aromatic structure allows it to interact with cellular membranes, influencing its distribution and bioactivity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth, making it a candidate for further investigation in antimicrobial drug development.

Antioxidant Activity

The compound's ability to scavenge free radicals has been noted in studies exploring its antioxidant potential. This activity is significant as it suggests potential applications in preventing oxidative stress-related diseases.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of various thiophenols, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that this compound demonstrated significant inhibitory effects on bacterial growth compared to controls.

-

Antioxidant Efficacy Assessment :

- In vitro assays measuring radical scavenging activity showed that this compound effectively reduced oxidative stress markers in cultured cells, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methyl and pentoxy groups | Antimicrobial, antioxidant |

| 4-Methylthiophenol | Lacks pentoxy group | Moderate antimicrobial activity |

| 3-Methylthiophenol | Lacks pentoxy group | Limited biological studies |

| 4-n-Pentoxythiophenol | Lacks methyl group | Antioxidant properties noted |

Unique Attributes

The unique combination of methyl and pentoxy groups in this compound enhances its solubility and reactivity compared to similar compounds. This characteristic is crucial for its potential applications in both medicinal chemistry and industrial processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.